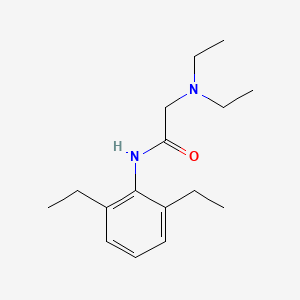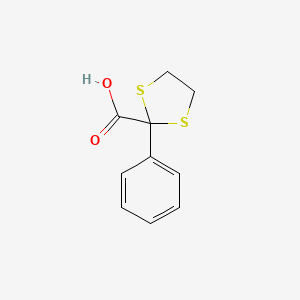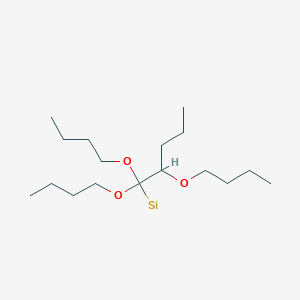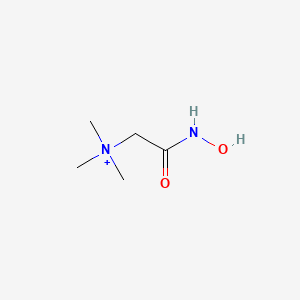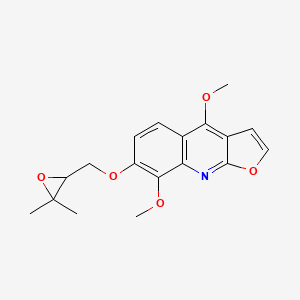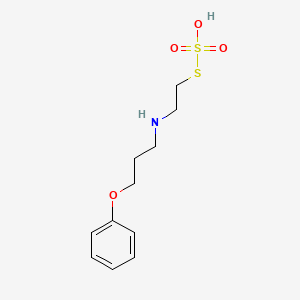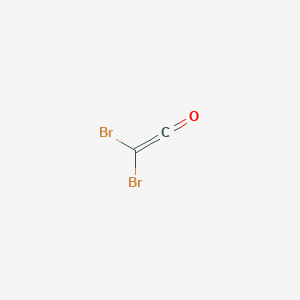
Dibromoethen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromoethen-1-one is an organobromine compound with the chemical formula C(_2)H(_2)Br(_2)O It is characterized by the presence of two bromine atoms attached to an ethene backbone with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromoethen-1-one can be synthesized through the bromination of ethenone (ketene) under controlled conditions. The reaction typically involves the addition of bromine (Br(_2)) to ethenone (C(_2)H(_2)O) in an inert solvent such as carbon tetrachloride (CCl(_4)) at low temperatures to prevent side reactions. The reaction proceeds as follows: [ \text{C}_2\text{H}_2\text{O} + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and bromine concentration. This method minimizes the formation of by-products and maximizes yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromoethen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)R), or thiols (SHR).
Reduction Reactions: this compound can be reduced to form ethenone derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The compound can be further oxidized to form dibromoacetic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of substituted ethenone derivatives.
Reduction: Formation of ethenone derivatives with reduced bromine content.
Oxidation: Formation of dibromoacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Dibromoethen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.
Wirkmechanismus
The mechanism by which dibromoethen-1-one exerts its effects involves the interaction of its bromine atoms with nucleophilic sites in target molecules. The bromine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromoethane: An organobromine compound with the formula C(_2)H(_4)Br(_2), used as a fuel additive and fumigant.
1,2-Dibromoethane:
Uniqueness
Dibromoethen-1-one is unique due to the presence of a ketone functional group, which imparts distinct reactivity compared to other dibromoethane derivatives. This functional group allows for a wider range of chemical transformations and applications, particularly in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
10547-07-6 |
|---|---|
Molekularformel |
C2Br2O |
Molekulargewicht |
199.83 g/mol |
InChI |
InChI=1S/C2Br2O/c3-2(4)1-5 |
InChI-Schlüssel |
IKKJHPGBHKMIFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Br)Br)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


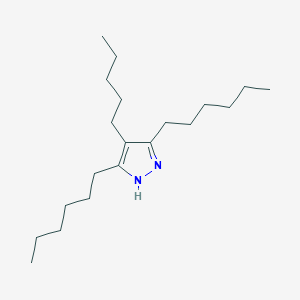
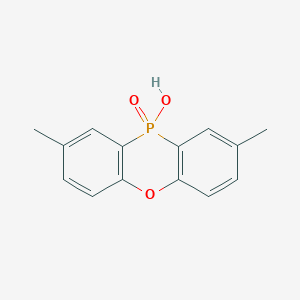
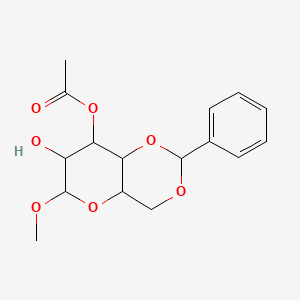
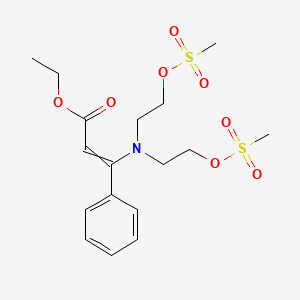
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
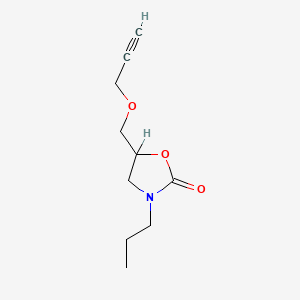
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
